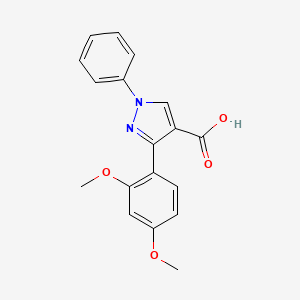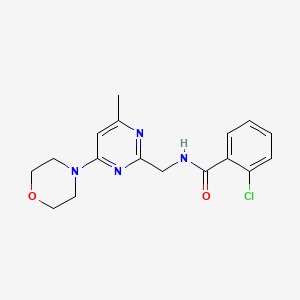
3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 2nd and 4th positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation . The pyrazole ring might undergo reactions typical for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some possible properties to consider might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on structurally related pyrazoles, including 3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrates their utility in the exploration of chemical reactions and rearrangements. For instance, Vasin et al. (2018) detailed the rearrangement processes of 3H-pyrazoles upon heating, showcasing the compound's role in understanding reaction mechanisms and structural transformations in organic chemistry (Vasin, V., Razin, V. V., Bezrukova, E., Popkova, Yu. A., & Somov, N. V. (2018)).
Biological Evaluation for Therapeutic Applications
Bandgar et al. (2009) conducted a study on pyrazole derivatives, closely related to this compound, evaluating their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Their findings suggest that these compounds, through systematic structural modification, could serve as promising leads in the development of new therapeutic agents (Bandgar, B., Gawande, S. S., Bodade, R., Gawande, N. M., & Khobragade, C. (2009)).
Crystallography and Molecular Interaction Studies
Research on NH-pyrazoles and their tautomerism, as conducted by Cornago et al. (2009), provides insights into the structural dynamics and tautomerism of pyrazole derivatives. These studies are crucial for understanding the physical and chemical properties of such compounds, including this compound, which are relevant in material science and drug design (Cornago, P., Cabildo, P., Claramunt, R., Bouissane, L., Pinilla, E., Torres, M., & Elguero, J. (2009)).
Molecular Conformation and Hydrogen Bonding
Zia-ur-Rehman et al. (2008) explored the crystal structure of a pyrazole carboxylic acid compound, highlighting the importance of intramolecular interactions and hydrogen bonding in determining molecular conformation and stability. Such studies are foundational for the development of molecular materials and understanding drug-receptor interactions (Zia-ur-Rehman, M., Elsegood, M., Akbar, N., & Saleem, R. S. Z. (2008)).
Organized Assemblies and Ionic Salts
The work of Zheng et al. (2013) on the formation of organized assemblies and ionic salts using pyrazole-based compounds underlines the potential of such molecules in creating structured materials with specific properties. These assemblies can be pivotal in the development of new materials for technological applications (Zheng, C., Wang, D., Fan, L., & Zheng, J. (2013)).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-8-9-14(16(10-13)24-2)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYPKWJUOUPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)


![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)
![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)
![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)